molecular formula C16H25ClN2O B11745958 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine

1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine

Cat. No.: B11745958
M. Wt: 296.83 g/mol
InChI Key: OIYBUPBURPHKFF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a 4-chlorobenzyl halide reacts with the azepane ring.

    Attachment of the 2-methoxyethyl group: This can be done through alkylation reactions using 2-methoxyethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azepane ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and azepane nitrogen positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-N-methylazepan-4-amine
  • 1-(4-chlorobenzyl)-N-ethylazepan-4-amine
  • 1-(4-chlorobenzyl)-N-(2-hydroxyethyl)azepan-4-amine

Uniqueness

1-(4-chlorobenzyl)-N-(2-methoxyethyl)azepan-4-amine is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)azepan-4-amine

InChI

InChI=1S/C16H25ClN2O/c1-20-12-9-18-16-3-2-10-19(11-8-16)13-14-4-6-15(17)7-5-14/h4-7,16,18H,2-3,8-13H2,1H3

InChI Key

OIYBUPBURPHKFF-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCCN(CC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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